3,3'-Dichlorobenzidine-d6

Vue d'ensemble

Description

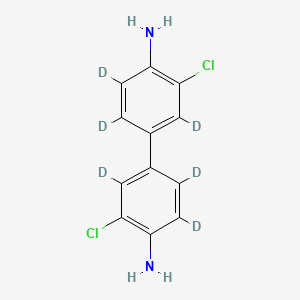

3,3’-Dichlorobenzidine-d6: is a deuterated form of 3,3’-Dichlorobenzidine, which is an organic compound with the formula C12D6H4Cl2N2. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the benzidine structure. The compound is primarily used as a stable isotope-labeled standard in various analytical applications, including mass spectrometry.

Analyse Biochimique

Biochemical Properties

3,3’-Dichlorobenzidine-d6 plays a role in biochemical reactions, particularly in the production of azo dyes It interacts with various enzymes, proteins, and other biomolecules during these processes

Cellular Effects

3,3’-Dichlorobenzidine-d6 can have various effects on cells. Workers handling high levels of 3,3’-Dichlorobenzidine have reported itchy or red skin or rash . It has been associated with an increased risk of bladder cancer in workers who have used 3,3’-Dichlorobenzidine in manufacturing for long periods of time .

Molecular Mechanism

The molecular mechanism of 3,3’-Dichlorobenzidine-d6 involves its interaction with biomolecules at the molecular level. It undergoes metabolism through N-acetylation resulting in the metabolites N-acetyl-3,3’-dichlorobenzidine and N’N’-diacetyl-3,3’-dichlorobenzidine .

Temporal Effects in Laboratory Settings

The effects of 3,3’-Dichlorobenzidine-d6 can change over time in laboratory settings. It is rapidly absorbed from the gastrointestinal tract in rats . In animals, 3,3’-Dichlorobenzidine is thought to be widely distributed throughout the body .

Dosage Effects in Animal Models

The effects of 3,3’-Dichlorobenzidine-d6 can vary with different dosages in animal models. Studies in animals that ate this chemical have shown that 3,3’-Dichlorobenzidine can increase the risk of tumors and other cancers, and may result in mild-to-moderate liver injury .

Metabolic Pathways

3,3’-Dichlorobenzidine-d6 is involved in metabolic pathways through its metabolism to N-acetyl-3,3’-dichlorobenzidine and N’N’-diacetyl-3,3’-dichlorobenzidine

Transport and Distribution

3,3’-Dichlorobenzidine-d6 can be transported and distributed within cells and tissues. It is thought to be widely distributed throughout the body in animals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,3’-Dichlorobenzidine-d6 is synthesized through a multi-step process starting from 2-nitrochlorobenzene. The first step involves the reduction of 2-nitrochlorobenzene with zinc in a basic medium to produce 2,2’-dichlorodiphenylhydrazine. This intermediate then undergoes a benzidine rearrangement to form 3,3’-dichlorobenzidine. The final step involves the incorporation of deuterium atoms to produce 3,3’-Dichlorobenzidine-d6 .

Industrial Production Methods: The industrial production of 3,3’-Dichlorobenzidine-d6 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterium gas or deuterated solvents is common in the final step to achieve the desired isotopic labeling .

Analyse Des Réactions Chimiques

Types of Reactions: 3,3’-Dichlorobenzidine-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted benzidines depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 3,3’-Dichlorobenzidine-d6 is used as a stable isotope-labeled standard in mass spectrometry for the quantification of 3,3’-Dichlorobenzidine in various samples .

Biology: The compound is used in biological studies to trace the metabolic pathways of 3,3’-Dichlorobenzidine and its derivatives .

Medicine: In medical research, 3,3’-Dichlorobenzidine-d6 is used to study the pharmacokinetics and toxicology of 3,3’-Dichlorobenzidine .

Industry: The compound is used in the production of dyes and pigments, particularly in the synthesis of diarylide yellow pigments used in printing inks .

Mécanisme D'action

The mechanism of action of 3,3’-Dichlorobenzidine-d6 is similar to that of 3,3’-Dichlorobenzidine. It involves the interaction with cellular components, leading to the formation of reactive intermediates that can bind to DNA and proteins. This binding can result in mutagenic and carcinogenic effects . The molecular targets include enzymes involved in metabolic pathways and DNA .

Comparaison Avec Des Composés Similaires

3,3’-Dichlorobenzidine: The non-deuterated form of the compound.

Benzidine: A structurally similar compound without chlorine atoms.

3,3’-Dimethylbenzidine: A similar compound with methyl groups instead of chlorine atoms.

Uniqueness: 3,3’-Dichlorobenzidine-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical applications. The deuterium labeling provides a distinct mass shift that aids in the accurate quantification of the compound in complex mixtures .

Activité Biologique

3,3'-Dichlorobenzidine-d6 is a deuterated derivative of 3,3'-dichlorobenzidine (DCB), a synthetic chlorinated aromatic amine known for its toxicological and carcinogenic properties. This compound is primarily used in dye manufacturing and has been extensively studied for its biological activity, particularly concerning genotoxicity and carcinogenicity. This article reviews the biological effects of this compound, including its mechanisms of action, health effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10Cl2N2, indicating the presence of two chlorine atoms and two nitrogen atoms within its structure. The deuteration at the benzidine moiety enhances its stability and allows for specific applications in biological studies.

Mechanisms of Biological Activity

Genotoxicity :

Research indicates that this compound exhibits significant genotoxic effects. In vitro studies have demonstrated that it can induce DNA damage, increase sister chromatid exchanges, and promote unscheduled DNA synthesis in various cell lines, including HepG2 liver cells . The compound's ability to form adducts with DNA suggests a direct interaction leading to mutagenic outcomes.

Carcinogenicity :

The U.S. Department of Health and Human Services classifies 3,3'-dichlorobenzidine as "reasonably anticipated to be a human carcinogen" based on animal studies showing tumor induction in rats and mice . Epidemiological studies have linked occupational exposure to increased risks of bladder cancer among workers handling DCB-based dyes .

Summary of Health Effects from Animal Studies

Biomarkers of Exposure

Biomonitoring studies have shown that urinary levels of 3,3'-dichlorobenzidine and its metabolites serve as effective biomarkers for exposure. The detection of hemoglobin adducts formed by the compound is also utilized to assess biological effects .

Urinary Excretion Levels

Case Studies

- Occupational Exposure Study : A study on workers exposed to DCB during dye manufacturing revealed elevated urinary levels of DCB metabolites correlating with increased incidences of bladder cancer .

- Animal Toxicology Study : In a chronic toxicity study involving Fischer 344 rats treated with DCB, significant increases in liver tumors were observed after prolonged oral exposure .

Propriétés

IUPAC Name |

4-(4-amino-3-chloro-2,5,6-trideuteriophenyl)-2-chloro-3,5,6-trideuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2/i1D,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWXDEQWWKGHRV-MZWXYZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])N)Cl)[2H])[2H])Cl)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401176965 | |

| Record name | [1,1′-Biphenyl-2,2′,3,3′,6,6′-d6]-4,4′-diamine, 5,5′-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-91-8 | |

| Record name | [1,1′-Biphenyl-2,2′,3,3′,6,6′-d6]-4,4′-diamine, 5,5′-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl-2,2′,3,3′,6,6′-d6]-4,4′-diamine, 5,5′-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.